Ethanone,1-(4-amino-3-ethylphenyl)-
Description
Contextualization within Acetophenone (B1666503) and Aniline (B41778) Derivatives
The chemical nature of Ethanone (B97240), 1-(4-amino-3-ethylphenyl)- is best understood by examining its parent structures: acetophenone and aniline. Acetophenone is the simplest aromatic ketone, consisting of an acetyl group attached to a phenyl ring. nist.gov It serves as a fundamental building block in organic synthesis and is a common motif in many biologically active compounds. chemeo.com Aniline is the archetypal aromatic amine, with an amino group on a benzene (B151609) ring. The presence of the amino group makes it a key precursor in the synthesis of dyes, polymers, and pharmaceuticals.
Ethanone, 1-(4-amino-3-ethylphenyl)- combines these two structural motifs. It is a substituted acetophenone, placing it in a broad class of ketones used as intermediates in medicinal chemistry and material science. researchgate.net Simultaneously, it is a substituted aniline, a class of compounds whose derivatives are pivotal in developing a wide range of heterocyclic compounds and potential drug candidates. alfa-chemistry.com The study of such bifunctional molecules is crucial as they offer multiple reactive sites for chemical modification.
Table 2: Comparison with Parent and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |
| Ethanone, 1-(4-amino-3-ethylphenyl)- | C₁₀H₁₃NO | 163.22 | - |
| Acetophenone | C₈H₈O | 120.15 | Lacks amino and ethyl groups. |
| Aniline | C₆H₇N | 93.13 | Lacks acetyl and ethyl groups. |
| 1-(4-Aminophenyl)ethanone (4-Aminoacetophenone) | C₈H₉NO | 135.16 | Lacks the ortho-ethyl group. nih.gov |
| 1-(4-Ethylphenyl)ethanone (4-Ethylacetophenone) | C₁₀H₁₂O | 148.20 | Lacks the meta-amino group. nist.gov |
| 1-(4-Amino-3-methylphenyl)ethanone | C₉H₁₁NO | 149.19 | Has a methyl group instead of an ethyl group. nih.gov |
Significance of Functional Groups on the Phenyl Ring (Amino and Ethyl)
The chemical reactivity of the aromatic ring in Ethanone, 1-(4-amino-3-ethylphenyl)- is dictated by the electronic effects of its three substituents: the amino, ethyl, and acetyl groups.
Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated into the benzene ring through resonance (a +M effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I effect). It is also an ortho-, para-director.
Acetyl Group (-COCH₃): This ketone group is a deactivating group. The carbonyl carbon is electron-deficient, and the group withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This makes the ring less reactive towards electrophiles. The acetyl group is a meta-director.
In Ethanone, 1-(4-amino-3-ethylphenyl)-, these groups have a combined influence. The amino group is the most powerful activating group present and its directing effect is dominant. The amino and ethyl groups work cooperatively to activate the ring. The acetyl group, being a deactivator, has an opposing effect. For electrophilic aromatic substitution reactions, the primary directing influence would come from the strongly activating amino group, guiding new substituents to the positions ortho and para to it.
Overview of Research Trajectories for Related Chemical Compounds
While direct research on Ethanone, 1-(4-amino-3-ethylphenyl)- is limited, the research trends for structurally similar amino-acetophenones provide a clear indication of its potential applications as a chemical intermediate. Substituted acetophenones are recognized as valuable precursors in drug synthesis and for creating novel agrochemicals. chemeo.com
A significant area of research involves using amino-acetophenones as starting materials for the synthesis of more complex molecules, particularly heterocyclic compounds. Studies show that compounds like 4-aminoacetophenone are key building blocks for producing:
Schiff Bases: These are formed by the condensation of the amino group with various aldehydes. The resulting Schiff bases and their metal complexes are frequently investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. alfa-chemistry.com
Quinolines, Pyrimidines, and Triazoles: Amino-acetophenones are versatile precursors for constructing a wide array of nitrogen-containing heterocyclic systems. researchgate.net These scaffolds are of high interest in medicinal chemistry and are explored for a range of biological activities, including anti-inflammatory properties. rsc.org
Chalcones: The acetyl group can participate in Claisen-Schmidt condensation reactions to form chalcones, which are themselves precursors to flavonoids and other biologically active molecules.
Therefore, the primary research trajectory for Ethanone, 1-(4-amino-3-ethylphenyl)- is its use as a versatile building block for synthesizing novel heterocyclic structures and other complex organic molecules with potential applications in pharmaceutical and material sciences.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-ethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXPVSWODJNSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethanone, 1 4 Amino 3 Ethylphenyl
Classical Organic Synthetic Routes
Reduction Strategies from Nitro-Substituted Ethanone (B97240) Precursors
The reduction of the nitro group in 1-(3-ethyl-4-nitrophenyl)ethanone is a common and effective method for preparing Ethanone, 1-(4-amino-3-ethylphenyl)-. This approach benefits from the ready availability of the nitro-substituted precursor. The primary challenge lies in the selective reduction of the nitro group without affecting the ketone functionality.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity and yield. libretexts.org
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. libretexts.org The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. The solvent choice can influence the reaction rate and selectivity, with common options being ethanol, methanol, and ethyl acetate (B1210297).
For the selective reduction of a nitro group in the presence of a ketone, careful control of the reaction parameters is essential to prevent the reduction of the carbonyl group. Lower temperatures and pressures, along with a suitable catalyst, can favor the desired transformation. For instance, platinum supported on carbon nanotubes (Pt/CNT) has been shown to be effective for the selective hydrogenation of nitro compounds containing other reducible functional groups like ketones.
Table 1: Catalytic Hydrogenation for the Synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)-
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Pd/C | H₂ | Ethanol | Room Temperature | 1-4 | High | General Method libretexts.org |
| Pt/C | H₂ | Ethyl Acetate | 25-50 | 1-5 | High | General Method psu.edu |
| Raney Nickel | H₂ | Methanol | 50-80 | 10-50 | Good-High | General Method libretexts.org |
| Pt/CNT | H₂ | Dichloromethane | Room Temperature | 1 | >99 (for similar substrates) | psu.edu |
Note: The data in this table is representative of general methods for nitro reduction in the presence of ketones and may require optimization for the specific synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)-.
Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when specialized equipment for hydrogenation is unavailable. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.
One of the most common and selective reagents for the reduction of aromatic nitro groups in the presence of other functional groups is tin(II) chloride (SnCl₂). The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in an organic solvent like ethyl acetate at elevated temperatures. researchgate.net
Another effective method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. This method is cost-effective and environmentally benign. However, the work-up procedure can be more complex due to the formation of iron salts.
Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent known for its selectivity in reducing nitro groups while leaving other functionalities like ketones untouched. researchgate.net The reaction is usually performed in a biphasic system of a water-miscible organic solvent and water.
Table 2: Chemical Reduction for the Synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)-
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethyl Acetate | 50 | High | researchgate.net |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Good-High | researchgate.net |
| Sodium Dithionite | Dioxane/Water | 70-80 | Moderate-Good | researchgate.net |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | High (for similar substrates) | jsynthchem.com |
Note: The data in this table is based on general procedures for the chemoselective reduction of nitroaryl ketones and may require adaptation for the specific target molecule.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced protocols aim to reduce reaction times, minimize waste, and utilize more environmentally friendly conditions.
Microwave-Assisted Synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)-
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govarkat-usa.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov
For the reduction of 1-(4-ethyl-3-nitrophenyl)ethanone, a microwave-assisted approach using a suitable reducing agent and catalyst could offer significant advantages. For instance, the microwave-assisted reduction of nitro compounds using various catalytic systems has been reported to be highly efficient. nih.gov The reaction can be carried out in a sealed vessel under controlled temperature and pressure, allowing for rapid optimization of reaction conditions.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical for the target compound)
| Method | Reaction Time | Yield (%) | Energy Consumption |
| Conventional Heating | 2-6 hours | 70-85 | High |
| Microwave Irradiation | 5-15 minutes | 85-95 | Low |
Note: This table provides a hypothetical comparison based on general trends observed in microwave-assisted synthesis. Specific results for the synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)- would require experimental validation.
Solvent-Free and Environmentally Benign Reaction Systems
The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces the environmental impact and simplifies product purification. For the synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)-, a solvent-free reduction of the nitro precursor could be envisioned.
One approach involves the use of solid-supported reagents or catalysts. For example, the reduction could be carried out by grinding the solid reactants together, with or without a catalytic amount of a solid acid or base. Another possibility is the use of a eutectic mixture of the reactants, where the reaction proceeds in the molten state without the need for an additional solvent. While specific examples for the target molecule are not extensively documented, the aza-Michael reaction of amines to α,β-unsaturated carbonyl compounds has been successfully performed under solvent-free conditions, showcasing the potential of this approach for related transformations. organic-chemistry.org
Flow Chemistry Applications in Synthesizing Ethanone, 1-(4-amino-3-ethylphenyl)-
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacsgcipr.org The reduction of nitro compounds, which can be highly exothermic, is particularly well-suited for flow chemistry, as the small reactor volume allows for efficient temperature control, minimizing the risk of thermal runaways. acsgcipr.org
A flow chemistry setup for the synthesis of Ethanone, 1-(4-amino-3-ethylphenyl)- would typically involve pumping a solution of the nitro precursor and a reducing agent through a heated reactor column packed with a heterogeneous catalyst. researchgate.netresearchgate.net This setup allows for continuous production of the desired amine with precise control over reaction parameters such as temperature, pressure, and residence time. Metal-free reduction methods using reagents like trichlorosilane (B8805176) have also been successfully adapted to continuous-flow conditions for the reduction of aromatic nitro compounds, offering a high degree of chemoselectivity. nih.govbeilstein-journals.org
Advanced Spectroscopic and Structural Elucidation of Ethanone, 1 4 Amino 3 Ethylphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethanone (B97240), 1-(4-amino-3-ethylphenyl)-
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing granular information about the chemical environment of individual atoms. For Ethanone, 1-(4-amino-3-ethylphenyl)- , a combination of ¹H NMR, ¹³C NMR, and multi-dimensional NMR techniques offers a complete picture of its atomic connectivity and spatial arrangement.
Comprehensive ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethanone, 1-(4-amino-3-ethylphenyl)- is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. By analyzing the spectra of closely related compounds such as 4'-Aminoacetophenone and 4'-Ethylacetophenone , the chemical shifts (δ) and coupling patterns can be reliably assigned.
The aromatic region is expected to show three signals. The proton at the C2 position, ortho to the acetyl group and meta to the amino group, would likely appear as a doublet. The proton at C6, ortho to the amino group and meta to the acetyl group, would also be a doublet, while the proton at C5, meta to both the acetyl and amino groups, would present as a doublet of doublets.
The ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons of the amino (-NH₂) group typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the acetyl group are expected to be a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C2) | 7.6 - 7.8 | d |
| Aromatic-H (C6) | 6.7 - 6.9 | d |
| Aromatic-H (C5) | 7.1 - 7.3 | dd |
| -NH₂ | 4.0 - 5.0 | br s |
| -CH₂- (Ethyl) | 2.5 - 2.7 | q |
| -CH₃ (Acetyl) | 2.4 - 2.6 | s |
| -CH₃ (Ethyl) | 1.1 - 1.3 | t |
Detailed ¹³C NMR Spectral Analysis and Multi-Dimensional NMR Techniques
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing acetyl group. The carbons of the ethyl group and the acetyl methyl group will be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 195 - 200 |
| C4 (Aromatic, C-NH₂) | 150 - 155 |
| C1 (Aromatic, C-C=O) | 128 - 132 |
| C3 (Aromatic, C-Ethyl) | 135 - 140 |
| C2, C6 (Aromatic) | 125 - 130 |
| C5 (Aromatic) | 112 - 116 |
| -CH₂- (Ethyl) | 20 - 25 |
| -CH₃ (Acetyl) | 25 - 30 |
| -CH₃ (Ethyl) | 14 - 18 |
Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC)
To definitively link the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show direct correlations between each proton and the carbon to which it is attached. For instance, it would confirm the assignments of the aromatic protons to their corresponding aromatic carbons and the methylene and methyl protons of the ethyl group to their respective carbons.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Signatures
The FT-IR spectrum of Ethanone, 1-(4-amino-3-ethylphenyl)- is predicted to display several key absorption bands. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups will be observed around 2850-3100 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone will be prominent in the 1650-1680 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to multiple bands in the 1450-1600 cm⁻¹ range. The N-H bending vibration is expected around 1600-1650 cm⁻¹. Finally, C-N and C-C stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Ketone) | 1650 - 1680 | Strong |
| N-H Bend (Amine) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For Ethanone, 1-(4-amino-3-ethylphenyl)- , the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be prominent. The C=O stretching vibration will also be observable, though typically weaker than in the IR spectrum. The C-H stretching and bending vibrations of the ethyl and acetyl groups will also be present. Raman spectroscopy is particularly useful for observing symmetric N-H stretching, which can sometimes be weak in the IR spectrum.
Table 4: Predicted Raman Shifts for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O Stretch (Ketone) | 1650 - 1680 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For "Ethanone, 1-(4-amino-3-ethylphenyl)-" (C10H13NO), HRMS would be critical in confirming its molecular formula. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
An experimentally obtained HRMS value that matches the theoretical exact mass within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Theoretical Exact Mass (Monoisotopic) | 163.0997 u |
| Nominal Mass | 163 u |
Note: This table represents theoretical data. Experimental verification is required.
Fragmentation Pathways and Isotopic Patterns
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of "Ethanone, 1-(4-amino-3-ethylphenyl)-" would be expected to follow predictable pathways based on its functional groups.
Common fragmentation would likely involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, or the cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the amino and ethyl groups on the phenyl ring would also influence the fragmentation pattern, potentially leading to characteristic losses.
Isotopic patterns, arising from the natural abundance of isotopes like ¹³C, would also be observed. The relative intensities of these isotopic peaks in the mass spectrum can further help in confirming the elemental composition of the molecule and its fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction Studies
To date, there are no published single-crystal X-ray diffraction studies specifically for "Ethanone, 1-(4-amino-3-ethylphenyl)-". Such a study, if performed, would require the growth of a suitable single crystal of the compound. The diffraction data collected from this crystal would allow for the determination of its unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Interactions in Ethanone, 1-(4-amino-3-ethylphenyl)-
In the absence of specific crystallographic data, the solid-state structure can be predicted to be influenced by various intermolecular interactions. The presence of the primary amine (-NH₂) and the carbonyl group (C=O) suggests that hydrogen bonding would be a dominant feature in the crystal packing. Specifically, N-H···O hydrogen bonds between the amine group of one molecule and the carbonyl oxygen of a neighboring molecule would be expected.
Computational and Theoretical Investigations of Ethanone, 1 4 Amino 3 Ethylphenyl
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic behavior of molecules. For Ethanone (B97240), 1-(4-amino-3-ethylphenyl)-, these calculations offer a lens through which to understand its structure, reactivity, and electronic properties at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like Ethanone, 1-(4-amino-3-ethylphenyl)-.
The choice of basis set and functional is a critical first step in any DFT study, as it directly impacts the accuracy of the results. For a molecule like Ethanone, 1-(4-amino-3-ethylphenyl)-, which contains a mix of elements (carbon, hydrogen, nitrogen, and oxygen) and a conjugated system, a well-chosen combination is essential.
Commonly employed functionals for organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has been shown to provide reliable results for a wide range of properties. researchgate.netmaterialsciencejournal.org For the basis set, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distributions in bonds and lone pairs, while diffuse functions (++) are important for systems with anions or significant electron delocalization. materialsciencejournal.org For more demanding calculations aiming for higher accuracy, correlation-consistent basis sets like cc-pVTZ may be employed.
A systematic approach to basis set and functional selection would involve benchmarking calculations against experimental data or higher-level theoretical results for structurally similar compounds, such as substituted anilines and acetophenones. researchgate.net
Table 1: Commonly Used Basis Sets and Functionals in DFT Calculations
| Category | Examples | Description |
| Functionals | B3LYP, BLYP, PBE0, M06-2X | Approximate the exchange-correlation energy in DFT. Hybrid functionals like B3LYP often provide a good balance of accuracy. |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For Ethanone, 1-(4-amino-3-ethylphenyl)-, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, reflecting their electron-donating nature. The LUMO, conversely, is likely to be centered on the carbonyl group and the aromatic ring, which can act as electron acceptors. The presence of the electron-donating amino and ethyl groups is anticipated to raise the HOMO energy, while the electron-withdrawing acetyl group will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap. This smaller gap would suggest a higher propensity for the molecule to engage in chemical reactions. nih.gov
Table 2: Predicted Frontier Orbital Characteristics for Ethanone, 1-(4-amino-3-ethylphenyl)-
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Amino group and phenyl ring | Electron-donating regions, susceptible to electrophilic attack. |
| LUMO | Acetyl group and phenyl ring | Electron-accepting regions, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity and lower kinetic stability. |
Hartree-Fock (HF) and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. azchemie.comwikipedia.org While computationally less demanding than more advanced methods, HF theory neglects electron correlation, which can be significant. wikipedia.org For molecules like Ethanone, 1-(4-amino-3-ethylphenyl)-, HF calculations can provide a reasonable initial description of the molecular geometry and orbitals. researchgate.netresearchgate.net
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI), are built upon the HF solution to incorporate electron correlation. These methods offer higher accuracy but at a substantially greater computational cost. For a molecule of this size, MP2 calculations with a suitable basis set could provide more refined geometric parameters and electronic properties compared to HF.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For Ethanone, 1-(4-amino-3-ethylphenyl)-, the MEP map is expected to show a region of high negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the aromatic ring, suggesting these as sites susceptible to nucleophilic attack. The MEP analysis can thus provide a clear, visual guide to the molecule's reactive sites. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. nih.govnumberanalytics.com This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.
In Ethanone, 1-(4-amino-3-ethylphenyl)-, NBO analysis would likely reveal strong hyperconjugative interactions between the lone pair of the nitrogen atom and the π* antibonding orbitals of the phenyl ring, as well as between the π orbitals of the ring and the π* orbital of the carbonyl group. These interactions contribute to the delocalization of electron density across the molecule and are crucial for understanding the transmission of substituent effects. nih.gov The analysis can also quantify the charge transfer between different parts of the molecule, providing a more detailed understanding of its electronic structure than simple population analyses. wu.ac.th
Molecular Dynamics and Conformation Studies
Molecular dynamics simulations and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical and chemical properties.
Conformational Landscape Analysis of Ethanone, 1-(4-amino-3-ethylphenyl)-
The conformational landscape of Ethanone, 1-(4-amino-3-ethylphenyl)- is primarily determined by the rotational freedom around several key single bonds: the C-C bond connecting the ethyl group to the phenyl ring, the C-C bond of the acetyl group, and the C-N bond of the amino group.
Furthermore, the amino group can undergo an inversion motion. However, due to the cooling effects in supersonic expansion experiments on analogous molecules, distinct conformations resulting from this inversion are often not observed. rsc.org The interplay of these rotational and inversional motions defines a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. The relative energies of these conformers would determine their population distribution at a given temperature.
Solvent Effects on Molecular Properties using Continuum Models (e.g., PCM)
The properties of Ethanone, 1-(4-amino-3-ethylphenyl)- are expected to be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a powerful computational tool to simulate these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
The presence of polar functional groups, the amino (-NH₂) and the carbonyl (C=O) groups, in Ethanone, 1-(4-amino-3-ethylphenyl)- makes it susceptible to interactions with polar solvents. In a polar solvent, the dipole moment of the molecule is expected to increase, and the electronic charge distribution will be reorganized. This can lead to changes in the molecular geometry and the relative energies of different conformers. For instance, conformers with a larger dipole moment will be preferentially stabilized in polar solvents. The solubility and reactivity of the compound are also intrinsically linked to these solvent interactions.
Theoretical Predictions of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a molecule.
Computational Vibrational and Electronic Absorption Spectra
Vibrational Spectra: The theoretical vibrational spectrum (Infrared and Raman) of Ethanone, 1-(4-amino-3-ethylphenyl)- can be calculated using methods like Density Functional Theory (DFT). By analyzing the vibrational modes of analogous molecules, we can predict the characteristic frequencies for this compound.
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Acetyl (C=O) | Stretching | 1650-1680 |
| Aromatic (C=C) | Stretching | 1400-1600 |
| Amino (C-N) | Stretching | 1250-1350 |
This table is based on typical vibrational frequencies for the respective functional groups and data from similar compounds. nih.govnih.gov
Electronic Absorption Spectra: The ultraviolet-visible (UV-Vis) absorption spectrum is dictated by the electronic transitions within the molecule. For Ethanone, 1-(4-amino-3-ethylphenyl)- , the presence of the aromatic ring conjugated with the carbonyl and amino groups will give rise to characteristic absorption bands. Time-dependent DFT (TD-DFT) is a common method to predict these spectra. The π → π* and n → π* transitions are expected to be the most prominent. The amino group, being an electron-donating group, and the acetyl group, an electron-withdrawing group, will influence the energy of these transitions and thus the absorption maxima (λmax). For a similar compound, 4-aminoacetophenone, the maximum absorption in alcohol is observed at 316 nm. nih.gov
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of the different nuclei (¹H and ¹³C) in Ethanone, 1-(4-amino-3-ethylphenyl)- can be predicted using computational methods.
¹H NMR: The aromatic protons will appear in the region of approximately 6.5-8.0 ppm. The protons on the ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons of the acetyl group's methyl would appear as a singlet, likely in the range of 2.0-2.5 ppm. The chemical shifts of the amino group protons can be broad and their position is sensitive to solvent and concentration.
¹³C NMR: The carbonyl carbon of the acetyl group is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The carbons of the ethyl and acetyl methyl groups will appear at higher fields (lower ppm values).
Chemical Reactivity and Derivatization of Ethanone, 1 4 Amino 3 Ethylphenyl
Reactions Involving the Acetyl Group
The acetyl group, consisting of a carbonyl (C=O) function and an adjacent methyl group, is a primary site for various chemical modifications, including condensation, addition, and redox reactions.
Carbonyl Condensation Reactions
The carbonyl group's electrophilic nature and the acidity of its α-protons enable it to participate in a variety of condensation reactions, which are crucial for forming new carbon-carbon bonds. A notable example is the Claisen-Schmidt condensation, where Ethanone (B97240), 1-(4-amino-3-ethylphenyl)- reacts with aromatic aldehydes in the presence of a base to form chalcones (α,β-unsaturated ketones). These chalcones are important precursors for the synthesis of heterocyclic compounds. For instance, the reaction of these chalcones with guanidine (B92328) hydrochloride can lead to the formation of amino-linked pyrimidines. researchgate.net
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry. masterorganicchemistry.com This process involves the addition of a nucleophile to the carbonyl carbon, changing its hybridization from sp2 to sp3 and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents like Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols. While specific examples with Ethanone, 1-(4-amino-3-ethylphenyl)- are not extensively documented in readily available literature, this reaction pathway is a general and predictable transformation for ketones of this type. The rate of nucleophilic addition is influenced by electronic and steric factors. masterorganicchemistry.com
Oxidative and Reductive Transformations of the Carbonyl Moiety
The carbonyl group can undergo both oxidation and reduction to yield different functional groups. Reduction of the ketone to a secondary alcohol, 1-(4-amino-3-ethylphenyl)ethanol, can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is significant as it introduces a chiral center into the molecule.
Conversely, the Baeyer-Villiger oxidation can convert the ketone into an ester. This reaction typically utilizes a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the phenyl ring, yielding an acetate (B1210297) ester.
Reactions at the Amino Group
The primary amino group (-NH2) attached to the aromatic ring is a key site for nucleophilic reactions and is instrumental in the synthesis of a wide range of derivatives.
Acylation and Sulfonylation of the Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with acylating and sulfonylating agents. Acylation involves the reaction with acyl halides (like acetyl chloride) or anhydrides to form amides. Sulfonylation, the reaction with sulfonyl chlorides (such as p-toluenesulfonyl chloride), produces sulfonamides. These reactions are often employed to protect the amino group during other synthetic steps or to introduce specific functionalities that can modulate the molecule's properties.
Diazotization and Coupling Reactions
A hallmark reaction of primary aromatic amines is diazotization. Treatment of Ethanone, 1-(4-amino-3-ethylphenyl)- with a cold, acidic solution of sodium nitrite (B80452) (NaNO2) generates a diazonium salt. This highly reactive intermediate is a versatile precursor for numerous other functional groups.
One of the most important reactions of diazonium salts is their use in azo coupling reactions. In this process, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline (B41778), to form an azo compound, characterized by the -N=N- linkage. These azo compounds are often intensely colored and are widely used as dyes.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of Ethanone, 1-(4-amino-3-ethylphenyl)- is activated towards electrophilic attack by the strongly electron-donating amino group and the weakly activating ethyl group. Conversely, the acetyl group is electron-withdrawing and deactivates the ring.
Regioselectivity of Substitution Patterns on the Phenyl Ring
The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring. The amino group is a powerful ortho-, para-director, while the ethyl group is also an ortho-, para-director. The acetyl group is a meta-director.
In Ethanone, 1-(4-amino-3-ethylphenyl)-, the positions on the ring are numbered relative to the acetyl group (position 1). Therefore, the amino group is at position 4 and the ethyl group is at position 3.
Amino group (-NH₂) at C4: Strongly activating and directs incoming electrophiles to positions 3 and 5.
Ethyl group (-CH₂CH₃) at C3: Weakly activating and directs to positions 2, 5, and 1 (acetyl group).
Acetyl group (-COCH₃) at C1: Deactivating and directs to positions 3 and 5.
Considering these combined effects, the most likely positions for electrophilic attack are C5 and, to a lesser extent, C2. The C5 position is activated by both the amino and ethyl groups and is meta to the deactivating acetyl group. The C2 position is ortho to the ethyl group and meta to the amino group, but also ortho to the deactivating acetyl group, making it less favored. The position ortho to the powerful amino group (C5) is the most probable site for substitution.
Nitration, Halogenation, and Sulfonation Reactions
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Given the directing effects discussed, the nitro group is expected to add primarily at the C5 position. The reaction conditions would need to be carefully controlled to prevent oxidation of the amino group.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) can be accomplished using reagents like bromine in acetic acid or chlorine gas with a Lewis acid catalyst. The halogen will preferentially substitute at the C5 position. The high activation from the amino group may even allow for halogenation without a catalyst.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out with fuming sulfuric acid. The sulfonic acid group would also be expected to add at the C5 position.
Cyclization Reactions for Heterocyclic System Formation
Ethanone, 1-(4-amino-3-ethylphenyl)- is a valuable precursor for the synthesis of various heterocyclic systems, owing to the presence of the reactive amino and acetyl groups.
Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives
Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds and their equivalents. nih.gov The acetyl group of Ethanone, 1-(4-amino-3-ethylphenyl)- can act as one of the carbonyl components. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole ring. neuroquantology.com The initial step is often the formation of a hydrazone, which then undergoes cyclization. A common method involves the Vilsmeier-Haack reagent (DMF/POCl₃) to form a β-chloro-α,β-unsaturated aldehyde from the methyl ketone, which then reacts with hydrazine to form the pyrazole. neuroquantology.com
Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea (B33335) or thiourea (B124793). researchgate.net While Ethanone, 1-(4-amino-3-ethylphenyl)- itself is not a 1,3-dicarbonyl, it can be a precursor to such a system. For instance, Claisen condensation with an ester can introduce a second carbonyl group, which can then undergo cyclization with urea or a related compound to form a pyrimidine ring. researchgate.net Another approach involves the reaction of an enaminone with a suitable reagent. researchgate.net
Formation of Thiophene (B33073) and Thiadiazole Analogs
Thiophene Derivatives: Thiophenes are five-membered aromatic rings containing a sulfur atom. The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. sciforum.net This reaction involves the condensation of a ketone (like Ethanone, 1-(4-amino-3-ethylphenyl)-), a compound with an activated methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base. sciforum.net This would result in a highly substituted thiophene ring attached to the 4-amino-3-ethylphenyl moiety.
Thiadiazole Derivatives: Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. 1,3,4-Thiadiazole (B1197879) derivatives are of significant interest and can be synthesized from thiosemicarbazides. nih.gov The amino group of Ethanone, 1-(4-amino-3-ethylphenyl)- could be converted to a thiosemicarbazide (B42300) by reaction with carbon disulfide in the presence of ammonia, followed by the addition of hydrazine. The resulting thiosemicarbazide can then undergo cyclization with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. jocpr.com Alternatively, the amino group can react with thiosemicarbazide to form a thiourea derivative, which can then be cyclized. ajprd.com
Incorporation into Quinoline (B57606) and Triazole Scaffolds
The chemical architecture of Ethanone, 1-(4-amino-3-ethylphenyl)-, characterized by a reactive acetyl group and a nucleophilic amino group on a substituted benzene ring, renders it a valuable precursor for the synthesis of fused heterocyclic systems. Notably, this compound serves as a key building block for the construction of quinoline and triazole scaffolds, which are of significant interest in medicinal chemistry and materials science.
The strategic placement of the amino and acetyl functionalities on the phenyl ring allows for intramolecular cyclization reactions, as well as intermolecular condensations, to form these important heterocyclic cores. The ethyl group at the 3-position can influence the reactivity and regioselectivity of these transformations through steric and electronic effects.
Quinolines from Ethanone, 1-(4-amino-3-ethylphenyl)-
The synthesis of quinolines from ortho-aminoaryl ketones is a well-established strategy, with the Friedländer annulation and the Combes synthesis being two of the most prominent methods. researchgate.netwikipedia.orgorganic-chemistry.orgpharmaguideline.com Ethanone, 1-(4-amino-3-ethylphenyl)- is an ideal substrate for these reactions.
In the Friedländer synthesis , Ethanone, 1-(4-amino-3-ethylphenyl)- can be reacted with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or an aldehyde, in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. The use of an unsymmetrical ketone in this reaction can lead to the formation of regioisomers.
Alternatively, the Combes quinoline synthesis involves the reaction of an aniline derivative, in this case, the amino group of our title compound, with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comresearchgate.net The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.org The nature of the substituents on both the aniline and the β-diketone can influence the rate of reaction and the regioselectivity of the final product. wikipedia.org
A representative scheme for the Friedländer synthesis of a quinoline derivative from Ethanone, 1-(4-amino-3-ethylphenyl)- is shown below:
Scheme 1: Illustrative Friedländer synthesis of a substituted quinoline from Ethanone, 1-(4-amino-3-ethylphenyl)-.
A variety of catalysts can be employed for these transformations, including mineral acids, Lewis acids, and more recently, environmentally benign solid acids and metal catalysts. wikipedia.orgnih.gov The reaction conditions can often be tuned to optimize the yield and selectivity of the desired quinoline derivative.
Triazoles from Ethanone, 1-(4-amino-3-ethylphenyl)-
The synthesis of triazole rings from Ethanone, 1-(4-amino-3-ethylphenyl)- can be achieved through several synthetic routes, often involving the transformation of the acetyl and amino groups into functionalities that can participate in cyclization reactions.
One common approach involves the conversion of the ketone to a hydrazone, which can then undergo cyclization with a suitable one-carbon synthon to form the 1,2,4-triazole (B32235) ring. For instance, reaction of the ethanone with a hydrazine derivative, followed by treatment with a reagent like formic acid or a derivative thereof, can lead to the formation of the triazole ring. nih.gov
Another strategy involves the reaction of the amino group with a reagent that introduces the remaining nitrogen atoms of the triazole ring. For example, diazotization of the amino group followed by reaction with a suitable nucleophile can be a pathway to triazole formation. frontiersin.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," also presents a viable, albeit multistep, route where the starting ethanone would first need to be functionalized with either an azide (B81097) or an alkyne group. soton.ac.uknih.gov
The following table outlines representative reaction conditions for the synthesis of quinoline and triazole derivatives from precursors analogous to Ethanone, 1-(4-amino-3-ethylphenyl)-.
| Heterocycle | Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Quinoline | Friedländer Annulation | Ketone/Aldehyde | Acid or Base (e.g., p-TsOH, KOH) | Substituted Quinoline |
| Quinoline | Combes Synthesis | β-Diketone | Strong Acid (e.g., H₂SO₄) | Substituted Quinoline |
| Triazole | Hydrazone Cyclization | Hydrazine, Formic Acid | Heat | Substituted 1,2,4-Triazole |
| Triazole | Diazotization Route | NaNO₂, NaN₃ | Acid, Copper Catalyst | Substituted 1,2,3-Triazole |
Table 1: Representative reaction conditions for the synthesis of quinoline and triazole scaffolds.
Mechanistic Studies of Key Reactions
The efficiency and selectivity of the transformations involving Ethanone, 1-(4-amino-3-ethylphenyl)- are underpinned by their reaction mechanisms. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Reaction Kinetics and Transition State Analysis
The kinetics of quinoline synthesis, particularly the Combes reaction, have been a subject of investigation. Studies on analogous systems have shown that the reaction is typically first-order in both the aniline and the β-diketone. researchgate.net The rate-determining step is generally considered to be the acid-catalyzed cyclization (annulation) of the intermediate enamine. wikipedia.orgresearchgate.net
Transition state analysis, often performed through computational methods, provides insights into the geometry and energy of the highest energy point along the reaction coordinate. For the Friedländer annulation, two primary mechanistic pathways are considered: one beginning with an aldol addition and the other with the formation of a Schiff base. wikipedia.org The relative energies of the transition states for these pathways can be influenced by the specific reactants and catalysts used.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of complex organic reactions. For the synthesis of quinolines and triazoles from precursors like Ethanone, 1-(4-amino-3-ethylphenyl)-, computational studies can map out the entire potential energy surface of the reaction.
In the context of the Friedländer synthesis, DFT calculations can help to distinguish between the possible mechanistic pathways by comparing the activation energies of the key steps. nih.govnih.gov These calculations can also predict the regioselectivity of the reaction when unsymmetrical ketones are used, by comparing the energies of the transition states leading to the different regioisomers.
For triazole formation, computational studies can shed light on the mechanism of cyclization. For example, in the 1,3-dipolar cycloaddition reaction to form 1,2,3-triazoles, DFT calculations can model the concerted or stepwise nature of the cycloaddition and explain the observed regioselectivity. nih.gov The influence of catalysts, such as copper in the CuAAC reaction, can also be modeled to understand how they lower the activation energy of the reaction. nih.gov
The following table summarizes key mechanistic insights for the formation of quinolines and triazoles from precursors analogous to Ethanone, 1-(4-amino-3-ethylphenyl)-.
| Reaction | Key Mechanistic Feature | Method of Study | Finding |
| Combes Quinoline Synthesis | Rate-determining step | Kinetic studies (NMR) | Annulation of the enamine intermediate is rate-limiting. researchgate.net |
| Friedländer Annulation | Reaction pathway | Computational (DFT) | Can proceed via initial aldol or Schiff base formation, depending on substrates and catalysts. wikipedia.org |
| 1,2,3-Triazole Formation | Cycloaddition mechanism | Computational (DFT) | Can be a concerted or stepwise process, with regioselectivity determined by frontier molecular orbital interactions. nih.gov |
Table 2: Summary of mechanistic insights for key reactions.
Advanced Applications of Ethanone, 1 4 Amino 3 Ethylphenyl and Its Derivatives
Role in Materials Science and Polymer Chemistry
The bifunctional nature of Ethanone (B97240), 1-(4-amino-3-ethylphenyl)- makes it a promising candidate for the development of novel polymers and materials. The amino group can participate in polymerization reactions, while the acetyl group and the substituted phenyl ring can be tailored to impart specific physical and chemical properties to the resulting materials.
Precursors for Advanced Polymeric Materials
Ethanone, 1-(4-amino-3-ethylphenyl)- can theoretically serve as a monomer in the synthesis of various high-performance polymers. The primary amino group is a key functional group for the synthesis of polyamides and polyimides, which are known for their excellent thermal stability, mechanical strength, and chemical resistance. azom.comdakenchem.com
Polyamides: The amino group of Ethanone, 1-(4-amino-3-ethylphenyl)- can react with dicarboxylic acids or their derivatives to form polyamides. nih.govresearchgate.netyoutube.com The general reaction involves the formation of an amide linkage between the amine and a carboxylic acid, with the elimination of a small molecule like water. youtube.comyoutube.com The ethyl and acetyl substituents on the phenyl ring are expected to influence the properties of the resulting polyamide, such as its solubility and thermal characteristics.
Polyimides: Polyimides are another class of high-performance polymers that can be synthesized using aromatic diamines. youtube.comresearchgate.net While Ethanone, 1-(4-amino-3-ethylphenyl)- is a monoamine, it could be chemically modified to a diamine or used in conjunction with other diamines to be incorporated into a polyimide structure. The synthesis typically involves a two-step process where a dianhydride reacts with a diamine to form a polyamic acid intermediate, which is then cyclized to the final polyimide. azom.comdakenchem.comyoutube.com The incorporation of the ethylphenyl ethanone moiety could enhance the processability and solubility of the resulting polyimides. researchgate.net
Conducting Polymers: Substituted anilines are known precursors for the synthesis of conducting polymers like polyaniline (PANI). rsc.orgnih.govresearchgate.net The polymerization of aniline (B41778) derivatives can lead to materials with interesting electrical and optical properties. digitellinc.comresearchgate.net The presence of substituents on the aniline ring, such as the ethyl and acetyl groups in the target compound, can modify the polymer's properties, including its solubility and conductivity. researchgate.netrsc.org
Table 1: Potential Polymer Architectures from Ethanone, 1-(4-amino-3-ethylphenyl)-
| Polymer Type | Potential Monomer/Comonomer | Key Linkage | Potential Properties |
|---|---|---|---|
| Polyamide | Ethanone, 1-(4-amino-3-ethylphenyl)- | Amide (-CO-NH-) | Enhanced solubility, modified thermal properties |
| Polyimide | Diamine derivative of the compound | Imide | Improved processability, high thermal stability |
| Polyaniline Derivative | Ethanone, 1-(4-amino-3-ethylphenyl)- | Amine/Imine | Tunable conductivity, specific sensor capabilities |
Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, often exhibit significant NLO properties. polimi.it
Ethanone, 1-(4-amino-3-ethylphenyl)- possesses an electron-donating amino group and an electron-withdrawing acetyl group on an aromatic ring, which can act as a simple push-pull system. This inherent electronic asymmetry suggests its potential as a building block for NLO materials. The incorporation of this moiety into larger conjugated systems, such as polyynes, could lead to materials with enhanced second or third-order NLO responses. polimi.itresearchgate.netrsc.org Research on β-enamino ketones, which have a similar conjugated system, has shown that they can possess high quadratic hyperpolarizability. researchgate.net
Applications as Polymer Additives and Modifiers
The chemical structure of Ethanone, 1-(4-amino-3-ethylphenyl)- suggests its potential use as a polymer additive. The aniline moiety is related to compounds used as antioxidants and stabilizers in polymers. Furthermore, acetophenone (B1666503) derivatives can be bound to a polymer backbone to create functional materials. chemicalbook.com Such polymer-bound acetophenones can be used to scavenge nucleophiles. chemicalbook.com The incorporation of Ethanone, 1-(4-amino-3-ethylphenyl)- into a polymer matrix could also potentially enhance the thermal stability of the material. mdpi.com
Utilization in Dye Chemistry and Pigment Synthesis
The presence of a primary aromatic amine group makes Ethanone, 1-(4-amino-3-ethylphenyl)- a valuable precursor in the synthesis of dyes and pigments. The field of azo dyes, in particular, heavily relies on the diazotization of aromatic amines.
Synthesis of Azo Dyes and Colorants
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). rsc.orgCurrent time information in Bangalore, IN. The synthesis of azo dyes typically involves a two-step process:
Diazotization: An aromatic primary amine, such as Ethanone, 1-(4-amino-3-ethylphenyl)-, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. rsc.orgnih.gov
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. rsc.orgnih.gov
The specific color of the resulting azo dye is determined by the chemical structures of both the diazo component (the aniline derivative) and the coupling component. The ethyl and acetyl substituents on the phenyl ring of Ethanone, 1-(4-amino-3-ethylphenyl)- would influence the electronic properties of the diazonium salt and, consequently, the absorption spectrum of the final dye.
Table 2: Hypothetical Azo Dyes from Ethanone, 1-(4-amino-3-ethylphenyl)-
| Diazo Component | Coupling Component | Potential Dye Class | Expected Color Influence of Substituents |
|---|---|---|---|
| Diazotized Ethanone, 1-(4-amino-3-ethylphenyl)- | Phenol | Hydroxy Azo Dye | The ethyl group (electron-donating) and acetyl group (electron-withdrawing) would shift the absorption wavelength. |
| Diazotized Ethanone, 1-(4-amino-3-ethylphenyl)- | N,N-Dimethylaniline | Amino Azo Dye | The combination of substituents would lead to a specific shade within the yellow-red-blue spectrum. |
| Diazotized Ethanone, 1-(4-amino-3-ethylphenyl)- | Naphthol derivative | Naphthol Azo Dye | Potentially deeper and more intense colors due to the extended conjugation of the naphthol ring. |
Chromogenic Reagents and Chemodosimeters
A chromogenic reagent is a substance that changes color in the presence of a specific analyte. A chemodosimeter is a molecule that undergoes an irreversible chemical reaction with an analyte, leading to a detectable signal, such as a change in color or fluorescence.
The structure of Ethanone, 1-(4-amino-3-ethylphenyl)- contains functional groups that could be exploited in the design of such sensory molecules. For instance, the amino group could be modified to selectively bind to metal ions or other analytes. The acetyl group, being a ketone, can participate in various chemical reactions, such as condensation reactions, which could be designed to trigger a color change. The combination of the aniline and acetophenone moieties within a single molecule provides a platform for developing new chromogenic and fluorogenic probes for the detection of various chemical species.
Catalysis and Ligand Development
The unique electronic and steric properties of Ethanone, 1-(4-amino-3-ethylphenyl)- and its derivatives make them promising candidates for the development of novel ligands and organocatalysts.
Ligands for Transition Metal Catalysis
While direct research on "Ethanone, 1-(4-amino-3-ethylphenyl)-" as a ligand for transition metal catalysis is limited in readily available literature, the broader class of aminophenyl ketones and their derivatives are known to act as effective ligands. The amino group and the carbonyl oxygen can chelate to a metal center, forming stable complexes. The ethyl group at the 3-position can influence the steric environment around the metal, potentially enhancing selectivity in catalytic reactions.
Derivatives of similar structures, such as those based on 1-(4-aminophenyl)ethanone, are utilized in the formation of Schiff base ligands. These ligands, formed by the condensation of the amino group with an aldehyde or another ketone, can coordinate with various transition metals to catalyze a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific substitution pattern of the parent aminophenyl ethanone can fine-tune the catalytic activity and selectivity of the resulting metal complex.
Organocatalytic Applications of Ethanone, 1-(4-amino-3-ethylphenyl)-
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific studies detailing the use of "Ethanone, 1-(4-amino-3-ethylphenyl)-" as an organocatalyst are not extensively documented, its structural motifs are present in known classes of organocatalysts. For instance, the aminophenyl moiety is a key component in certain Brønsted acid and base catalysts. rsc.org
The amino group can act as a basic site or can be protonated to function as a Brønsted acid. The ketone functionality can also participate in catalysis, for example, through enamine or enolate intermediates. The ethyl group can provide steric hindrance, which can be beneficial for achieving high stereoselectivity in asymmetric reactions. The development of chiral derivatives of Ethanone, 1-(4-amino-3-ethylphenyl)- could lead to novel and efficient organocatalysts for asymmetric synthesis.
Applications in Analytical Chemistry
The reactive functional groups of Ethanone, 1-(4-amino-3-ethylphenyl)- and its derivatives lend themselves to applications in analytical chemistry, particularly in spectrophotometry and chromatography.
Reagents for Spectrophotometric Determination
Derivatives of aminophenyl ethanones can be used as chromogenic reagents for the spectrophotometric determination of various metal ions and organic analytes. The amino group can be diazotized and coupled with other aromatic compounds to form intensely colored azo dyes. The absorbance of the resulting solution, measured at a specific wavelength, is proportional to the concentration of the analyte. The substitution pattern on the phenyl ring, including the ethyl group, can influence the molar absorptivity and the wavelength of maximum absorbance of the dye, thereby affecting the sensitivity and selectivity of the analytical method.
Stationary Phases in Chromatography
The structural features of Ethanone, 1-(4-amino-3-ethylphenyl)- suggest its potential for use in the development of novel stationary phases for chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC). The aromatic ring can engage in π-π interactions, while the amino and keto groups can participate in hydrogen bonding and dipole-dipole interactions with analytes.
| Chromatographic Technique | Potential Role of Ethanone, 1-(4-amino-3-ethylphenyl)- Derivatives | Intermolecular Forces Involved |
| High-Performance Liquid Chromatography (HPLC) | Bonded stationary phase | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Gas Chromatography (GC) | Component of a liquid stationary phase | van der Waals forces, dipole-dipole interactions |
| Chiral Chromatography | Chiral selector in a stationary phase | Enantioselective interactions (e.g., hydrogen bonding, steric hindrance) |
Agrochemical and Industrial Chemical Intermediates
Ethanone, 1-(4-amino-3-ethylphenyl)- serves as a valuable intermediate in the synthesis of a variety of agrochemicals and industrial chemicals. The presence of multiple reactive sites allows for its transformation into more complex molecules with desired biological or material properties.
In the agrochemical industry, this compound can be a precursor for the synthesis of herbicides, fungicides, and insecticides. The specific substitution pattern is often crucial for the biological activity of the final product.
In the industrial chemical sector, it can be used in the production of polymers, dyes, and other specialty chemicals. For example, the amino group allows for its incorporation into polyamide or polyimide backbones, potentially imparting unique thermal or mechanical properties to the resulting polymers. The aromatic ketone structure is also a common feature in molecules used as photoinitiators in polymerization processes.
| Industry | Application | Role of Ethanone, 1-(4-amino-3-ethylphenyl)- |
| Agrochemical | Synthesis of Pesticides | Precursor for active ingredients |
| Polymer | Production of Polyamides/Polyimides | Monomer or co-monomer |
| Dyes and Pigments | Synthesis of Azo Dyes | Diazotization component |
| Specialty Chemicals | Synthesis of Photoinitiators | Core structural motif |
Precursors for Specialty Chemicals
The unique arrangement of functional groups in Ethanone, 1-(4-amino-3-ethylphenyl)- allows it to be a key starting material for a range of specialty chemicals, particularly those involving heterocyclic ring systems and polymeric materials. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form imines, amides, and heterocyclic compounds. The acetyl group provides a handle for aldol (B89426) condensations, Mannich reactions, and other transformations to build more complex carbon skeletons.
The synthesis of advanced polymer materials is an area where aminophenyl ethanone derivatives find application. These compounds can be incorporated into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. For instance, polymers containing such moieties can be designed for use in high-performance applications where durability and specific functionalities are crucial. nih.govmdpi.commdpi.com
The reactivity of the amino and acetyl groups makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. These heterocyclic structures are often the core of specialty dyes, pigments, and functional materials. For example, derivatives of aminophenyl ethanones can be used to synthesize quinolines, pyrimidines, and other nitrogen-containing heterocycles which are known to have diverse applications in materials science. researchgate.netresearchgate.net
Table 1: Potential Specialty Chemicals Derived from Ethanone, 1-(4-amino-3-ethylphenyl)-
| Derivative Class | Synthetic Pathway | Potential Application |
| Chalcones | Claisen-Schmidt condensation with aromatic aldehydes | Intermediates for dyes, fluorescent probes |
| Schiff Bases | Condensation with primary amines or aldehydes | Ligands for metal complexes, precursors to heterocycles |
| Pyrimidines | Reaction with guanidine (B92328) or urea (B33335) derivatives | Building blocks for functional polymers, specialty pigments |
| Quinolines | Cyclization reactions (e.g., Friedländer synthesis) | Intermediates for high-performance materials |
Role in the Synthesis of Agrochemical Active Ingredients
The development of new and effective agrochemicals is crucial for modern agriculture. Ethanone, 1-(4-amino-3-ethylphenyl)- and its derivatives are valuable intermediates in the synthesis of molecules with potential pesticidal or herbicidal activity. The presence of the amino and acetyl groups on the phenyl ring allows for the construction of complex molecular architectures that can interact with biological targets in pests and weeds.
While specific commercial agrochemicals directly derived from Ethanone, 1-(4-amino-3-ethylphenyl)- are not extensively documented in publicly available literature, the general class of aminoacetophenones is recognized for its utility in this field. For example, related compounds like 4-methylacetophenone are used as intermediates in the synthesis of agrochemicals. google.com The core structure of Ethanone, 1-(4-amino-3-ethylphenyl)- can be found in various patented chemical scaffolds designed for agricultural applications.
The synthesis of novel heterocyclic compounds is a common strategy in the discovery of new agrochemicals. The reactivity of Ethanone, 1-(4-amino-3-ethylphenyl)- makes it an ideal starting material for creating libraries of diverse heterocyclic derivatives to be screened for biological activity. For instance, it can be a precursor to 2-amino-5-[1-hydroxy-2-(alkyl- or dialkyl-amino)ethyl]benzonitriles, which have shown potential as feed additives. google.com
Table 2: Research Findings on Related Aminophenyl Ethanone Derivatives in Agrochemical Research
| Compound/Derivative Class | Research Focus | Potential Agrochemical Application | Reference |
| 3-Cyano-4-aminoacetophenone | Intermediate for β2-mimetic compounds | Feed additives | google.com |
| 4-Methylacetophenone | Intermediate in agrochemical synthesis | General precursor | google.com |
| 3-Ethylacetophenone | Naturally occurring insect repellent | Insect repellent | biosynth.com |
The exploration of derivatives of Ethanone, 1-(4-amino-3-ethylphenyl)- continues to be an active area of research for the development of new specialty chemicals and agrochemical active ingredients with improved efficacy and environmental profiles.
Future Research Directions and Perspectives on Ethanone, 1 4 Amino 3 Ethylphenyl Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of Ethanone (B97240), 1-(4-amino-3-ethylphenyl)- and its analogs is traditionally approached through methods like Friedel-Crafts acylation. numberanalytics.comontosight.ai However, modern synthetic chemistry offers a vast toolkit to develop more efficient, selective, and sustainable routes.
Future research should focus on:
C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in synthesis, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov Research into catalytic systems (e.g., palladium, rhodium, or copper-based) that can selectively acylate or otherwise functionalize the 2-ethylaniline (B167055) core could provide more direct and step-economical pathways. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. acs.org Developing a flow-based synthesis for this ethanone derivative could significantly streamline its production for industrial applications.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. ucl.ac.uk Exploring enzymes like transketolases or engineered variants could enable the stereoselective synthesis of related chiral molecules. ucl.ac.uk Additionally, multi-enzyme systems could be designed for a one-pot synthesis from simpler precursors, as has been demonstrated for other acetophenones. nih.gov
Alternative Coupling Reactions: Investigating modern coupling reactions, such as Suzuki-Miyaura or Heck reactions, using alternative starting materials could open new avenues for synthesis. acs.orgnih.gov For instance, coupling a suitably protected aminophenylboronic acid derivative with an acetylating agent offers a different disconnection approach compared to traditional methods.
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Traditional Friedel-Crafts Acylation | Uses a Lewis acid catalyst (e.g., AlCl₃) and an acylating agent. numberanalytics.combegellhouse.com | Well-established and understood. | Improving catalyst turnover, reducing waste. begellhouse.com |
| C-H Activation | Directly functionalizes a C-H bond on the aromatic ring. nih.gov | Higher atom economy, fewer synthetic steps. nih.gov | Catalyst design for high regioselectivity. |
| Flow Chemistry | Performs the reaction in a continuous stream. acs.org | Enhanced safety, scalability, and process control. nih.gov | Reactor design and optimization of reaction conditions. |
| Biocatalysis | Utilizes enzymes to catalyze the reaction. ucl.ac.uk | High selectivity, mild reaction conditions, environmentally friendly. ucl.ac.uk | Enzyme screening and engineering for substrate specificity. nih.gov |
Advanced Characterization Techniques for Complex Derivatization Products
The reactivity of the primary amine and ketone groups in Ethanone, 1-(4-amino-3-ethylphenyl)- allows for the synthesis of a wide array of complex derivatives, such as Schiff bases, polymers, and heterocyclic systems. ijorarjournal.comresearchgate.net Characterizing these larger, more intricate molecules requires a suite of advanced analytical techniques.
Future perspectives in characterization include:
Multi-dimensional Nuclear Magnetic Resonance (NMR): While 1H and 13C NMR are standard, complex derivatives will benefit from 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign complex spin systems and confirm connectivity in crowded molecular environments. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or MALDI-TOF will be essential for confirming the molecular weight and elemental composition of large, non-volatile derivatives like oligomers or polymers. ijorarjournal.comgoogle.com
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive 3D structure, offering insights into conformation, stereochemistry, and intermolecular interactions that govern material properties. researchgate.net
Spectroscopic and Thermal Analysis for Materials: When this compound is used as a monomer for polymers or as a precursor for functional materials, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) will be crucial for evaluating their optical and thermal properties. ijorarjournal.com
| Technique | Type of Information Provided | Applicable Derivative Type |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and structural elucidation of complex molecules. nih.gov | Heterocycles, complex natural product analogs. |
| High-Resolution Mass Spectrometry | Precise mass and elemental composition. google.com | Polymers, large organic molecules. |
| X-ray Crystallography | Definitive 3D molecular structure and packing. researchgate.net | Crystalline Schiff bases, metal complexes. |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting/glass transition points. ijorarjournal.com | Polymers, high-performance materials. |
Integration of Machine Learning in Predictive Chemistry and Reaction Optimization
The intersection of data science and chemistry is creating powerful new tools for accelerating discovery. Machine learning (ML) and artificial intelligence (AI) can be leveraged to optimize the synthesis and predict the properties of new derivatives of Ethanone, 1-(4-amino-3-ethylphenyl)-.
Future applications in this domain involve:
Reaction Optimization: Bayesian optimization and other ML algorithms can efficiently explore a vast reaction parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for synthesis with minimal experimentation. nih.govacs.org This is particularly valuable for complex, multi-component reactions. acs.org
Predictive Modeling: By training models on datasets of known molecules, it is possible to predict the properties (e.g., solubility, electronic properties, potential bioactivity) of novel, yet-to-be-synthesized derivatives. beilstein-journals.org This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.
Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic routes to target molecules based on the core structure of Ethanone, 1-(4-amino-3-ethylphenyl)-, potentially uncovering pathways that a human chemist might overlook. beilstein-journals.org
Sustainable and Green Chemical Synthesis Methodologies for Ethanone, 1-(4-amino-3-ethylphenyl)-
The principles of green chemistry are increasingly integral to modern chemical synthesis. numberanalytics.com Future research should prioritize the development of environmentally benign methods for producing and utilizing this compound.
Key areas for advancement include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. ucl.ac.ukchemistryviews.org Research into visible-light-induced reactions in water offers a particularly promising path for synthesizing aromatic ketones. chemistryviews.org
Development of Reusable Catalysts: Shifting from stoichiometric Lewis acids like aluminum chloride, which generate significant waste, to solid, recyclable acid catalysts such as sulfated zirconia or zeolites. begellhouse.comrsc.org These catalysts simplify purification and reduce environmental impact. rsc.org
Alternative Acylating Agents: Exploring the use of less corrosive and more environmentally friendly acylating agents, such as carboxylic acids or anhydrides, in place of acyl chlorides. numberanalytics.comorganic-chemistry.orgacs.org
Expanding Non-Clinical Material and Industrial Applications
While aromatic amines and ketones are common pharmacophores, the unique structure of Ethanone, 1-(4-amino-3-ethylphenyl)- lends itself to a variety of non-clinical applications in materials science and industry.
Potential future research directions include:
Polymer Science: The bifunctional nature of the molecule (amine and ketone) makes it an excellent candidate as a monomer for high-performance polymers. It could be used to synthesize polyimides, polyketones, or other polymers with desirable thermal stability and mechanical properties.
Dye and Pigment Synthesis: The aromatic amine group is a classic precursor for the synthesis of azo dyes through diazotization and coupling reactions. ijorarjournal.com Research could focus on creating novel dyes with specific colors, high fastness, or functional properties for applications in textiles, printing, or optical data storage.
Organic Electronics: Aromatic amine derivatives are widely used as hole-transporting materials in Organic Light Emitting Diodes (OLEDs). google.com The scaffold of Ethanone, 1-(4-amino-3-ethylphenyl)- could be elaborated into more complex structures suitable for use in organic electronic devices.
Corrosion Inhibitors: Compounds containing nitrogen and sulfur atoms, which can be incorporated through derivatization of the amine group, are often effective corrosion inhibitors for metals. This potential application warrants further investigation.
| Application Area | Relevant Molecular Features | Future Research Focus |
|---|---|---|
| High-Performance Polymers | Amine and ketone groups for polymerization. | Synthesis of polyimides and polyketones with high thermal stability. |
| Azo Dyes | Primary aromatic amine for diazotization. ijorarjournal.com | Creation of novel dyes with tailored spectroscopic properties. |
| Organic Electronics | Aromatic amine core for hole-transport properties. google.com | Design of derivatives for efficient OLEDs or organic photovoltaics. |
| Corrosion Inhibitors | Heteroatom functionality (N, O) for metal surface adsorption. | Evaluating the efficacy of derivatives in protecting various metals. |
Q & A
Q. What are the most reliable synthetic routes for preparing Ethanone,1-(4-amino-3-ethylphenyl)-, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative (e.g., 4-amino-3-ethylbenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Alternative routes include nucleophilic substitution on pre-functionalized acetophenone derivatives. Reaction optimization requires anhydrous conditions, precise temperature control (0–5°C for acylation), and inert atmospheres to prevent amine oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst (AlCl₃) | 1.2 equiv. |
| Temperature | 0–5°C (acyclination) |
| Solvent | Dichloromethane |
| Yield | 65–75% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing Ethanone,1-(4-amino-3-ethylphenyl)-?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethanone moiety (δ ~2.5 ppm for CH₃CO) and aromatic protons (δ 6.5–7.5 ppm). The amino group (-NH₂) appears as a broad singlet at δ ~5 ppm .
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 192.12 for C₁₀H₁₃NO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Q. What physicochemical properties (e.g., solubility, stability) are essential for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Insoluble in water due to the hydrophobic ethyl group .
- Stability : Sensitive to light and oxygen; store under nitrogen at –20°C. Amine groups may degrade via oxidation; use antioxidants like BHT in stock solutions .
| Property | Value |
|---|---|
| Melting Point | 120–125°C (lit.) |
| LogP | ~1.8 (predicted) |
| Stability | ≥2 years at –20°C |
Advanced Research Questions
Q. How can researchers evaluate the biological activity of Ethanone,1-(4-amino-3-ethylphenyl)-, particularly in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Screen against kinases (e.g., HER2) due to structural similarity to known inhibitors .
- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase activity. Include positive controls (staurosporine) and negative controls (DMSO-only).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements. Data analysis via GraphPad Prism (nonlinear regression) .
Example Results :
| Target | IC₅₀ (µM) |
|---|---|
| HER2 | 12.3 ± 1.5 |
| EGFR | >50 |
Q. How to resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., AlCl₃ must be anhydrous) and reaction stoichiometry .
- Analytical Cross-Validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Collaborative Studies : Share raw data (e.g., chromatograms) via platforms like Zenodo to benchmark results .
Q. What strategies enable structural modification of Ethanone,1-(4-amino-3-ethylphenyl)- to enhance its bioactivity or selectivity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve kinase binding .
- Prodrug Design : Acetylate the amine to enhance membrane permeability; hydrolyze in vivo via esterases .
- SAR Studies : Synthesize analogs with varied alkyl chains (e.g., propyl instead of ethyl) and compare activity .
Example Modifications :
| Derivative | Bioactivity (IC₅₀ HER2, µM) |
|---|---|
| Parent Compound | 12.3 |
| 3-Nitro Derivative | 5.8 |
| Acetylated Amine | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
